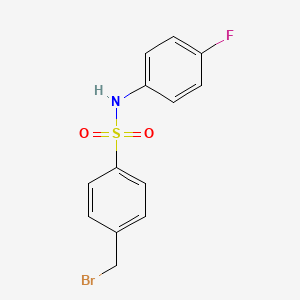

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

描述

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromomethyl group attached to a benzenesulfonamide structure, with a fluorophenyl substituent

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide typically involves the bromination of a suitable precursor, followed by sulfonamide formation. One common method involves the bromination of 4-methylbenzenesulfonamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures. The resulting bromomethyl derivative is then reacted with 4-fluoroaniline to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents and reagents may also be tailored to minimize costs and environmental impact.

化学反应分析

Types of Reactions

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Sulfone derivatives are formed.

Reduction: Amine derivatives are produced.

科学研究应用

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

相似化合物的比较

Similar Compounds

- 4-(bromomethyl)benzenesulfonamide

- N-(4-fluorophenyl)benzenesulfonamide

- 4-(bromomethyl)-N-(4-chlorophenyl)benzenesulfonamide

Uniqueness

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide is unique due to the presence of both bromomethyl and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

生物活性

4-(Bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bromomethyl group, a fluorophenyl moiety, and a benzenesulfonamide structure, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C13H11BrFNO2S

- Molecular Weight : 332.2 g/mol

- CAS Number : 2757069

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the bromomethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, while the fluorine atom can increase metabolic stability and bioavailability.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses.

- Receptor Modulation : It can modulate receptor activity, impacting signaling pathways associated with various diseases.

Anticancer Properties

Research indicates that sulfonamide derivatives like this compound exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 1.98 ± 0.12 | |

| 3-Bromo-5-(4-fluorophenyl)isoxazole | HT29 (Colon Cancer) | 1.61 ± 1.92 |

Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. Similar sulfonamides are known for their ability to inhibit bacterial growth by targeting folate synthesis pathways.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 |

Case Studies

- Antitumor Efficacy : A study conducted on breast cancer cells showed that compounds with structural similarities to this compound exhibited potent growth inhibition, suggesting that modifications to the sulfonamide structure can enhance anticancer properties .

- Antimicrobial Activity : In another investigation, sulfonamide derivatives were tested against multi-drug resistant bacteria, revealing significant antibacterial activity comparable to standard antibiotics like norfloxacin.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and metabolic stability.

- Bromomethyl Group : This group increases the electrophilicity of the molecule, facilitating interactions with biological targets.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide, and how can reaction conditions improve bromomethyl incorporation?

- Methodology :

- Bromomethyl Introduction : Use nucleophilic substitution reactions with brominating agents (e.g., NBS or HBr in acetic acid) under controlled temperatures (40–60°C). Evidence from analogous compounds suggests that steric hindrance from the 4-fluorophenyl group may require prolonged reaction times (24–48 hrs) .

- Purification : Employ column chromatography with gradients of methanol (3–4%) in dichloromethane to isolate the product, as demonstrated in sulfonamide syntheses .

- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.40 in MeOH/CH2Cl2) and adjust stoichiometry of brominating agents to 1.5–2.0 equivalents to mitigate side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- Methodology :

- NMR : Focus on δH 7.20–7.73 ppm (aromatic protons), δH 4.52 ppm (CH2Br), and δH 6.35–6.39 ppm (sulfonamide NH) in DMSO-d5. Compare with structurally related N-(4-fluorophenyl) sulfonamides to validate assignments .

- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (expected m/z ~383–385 for [M+H]+) and isotopic patterns indicative of bromine .

- Elemental Analysis : Target <0.4% deviation for C, H, N, and S to confirm purity .

Advanced Research Questions

Q. How does the bromomethyl group modulate inhibitory activity against carbonic anhydrase isoforms compared to other sulfonamide derivatives?

- Methodology :

- Enzyme Assays : Perform kinetic inhibition assays (e.g., stopped-flow CO2 hydration) using recombinant human CA isoforms (CA I, II, IX). Compare IC50 values with non-brominated analogs (e.g., 4-methyl derivatives) to assess steric/electronic effects .

- Structural Analysis : Conduct X-ray crystallography (resolution ≤1.8 Å) to resolve binding interactions. Prior studies on N-(4-fluorophenyl) sulfonamides reveal hydrogen bonding with Thr199 and Zn²+ coordination in CA active sites .

- Data Interpretation : A 10–20% decrease in IC50 for bromomethyl derivatives may indicate enhanced hydrophobic interactions, but steric clashes could reduce potency in compact binding pockets .

Q. What experimental strategies resolve contradictions in cytotoxicity data across different assay platforms?

- Methodology :

- Assay Validation : Use the SRB (sulforhodamine B) assay for adherent cells (e.g., A549) and ATP-based luminescence for suspension cultures. Normalize data to protein content (SRB) or metabolic activity (ATP) to mitigate platform-specific biases .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM, with triplicate replicates. Compare GI50 values across assays; discrepancies >50% may indicate assay-specific detection limits or off-target effects .

- Mechanistic Follow-Up : Combine cytotoxicity data with transcriptomic profiling (RNA-seq) to identify pathways uniquely affected in outlier assays .

Q. Key Considerations for Researchers

- Structural Analogues : Cross-reference crystallographic data (e.g., CCDC entries) for sulfonamides with halogenated aryl groups to predict packing motifs and solubility .

- Biological Relevance : Prioritize enzyme targets (e.g., carbonic anhydrases, kinases) with known sulfonamide sensitivity to streamline mechanistic studies .

- Data Reproducibility : Document reaction conditions (e.g., solvent polarity, temperature ramps) and assay parameters (e.g., cell passage number, serum concentration) to minimize variability .

属性

IUPAC Name |

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFNO2S/c14-9-10-1-7-13(8-2-10)19(17,18)16-12-5-3-11(15)4-6-12/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYHVQBHPYZLHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)S(=O)(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373722 | |

| Record name | 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260969-08-2 | |

| Record name | 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 260969-08-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。